
(4-(2-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethoxy)-3-fluorophenyl)boronic acid
Vue d'ensemble
Description
The compound “(4-(2-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethoxy)-3-fluorophenyl)boronic acid” is a chemical with the molecular formula C29H38BFN2O3Si and a molecular weight of 520 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group, a fluorophenyl group, and a piperazine ring. The tert-butyldiphenylsilyl group is an organosilicon compound used as a protecting group in organic synthesis .Applications De Recherche Scientifique
Synthesis and Characterization
- The related compound "tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate" was synthesized and characterized, including single-crystal XRD data, suggesting a methodological approach relevant to your compound of interest (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
- Another related synthesis involved "tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate," highlighting techniques in chemical synthesis potentially applicable to your compound (Kulkarni et al., 2016).
Biological Evaluation
- A study focused on the in vitro antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety, which could provide insights into the antioxidant potential of similar compounds (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Structural Analysis
- The crystal structure of "4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid" was analyzed, providing insights into the structural features of related compounds (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activities
- The synthesis and evaluation of certain piperazine derivatives, like "tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate," demonstrate potential antimicrobial properties, which might be relevant for your compound as well (Gumireddy et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
[4-[2-[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]ethoxy]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40BFN2O4Si/c1-30(2,3)39(26-10-6-4-7-11-26,27-12-8-5-9-13-27)38-23-21-34-18-16-33(17-19-34)20-22-37-29-15-14-25(31(35)36)24-28(29)32/h4-15,24,35-36H,16-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSOFQMTQUFVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40BFN2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethoxy)-3-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)
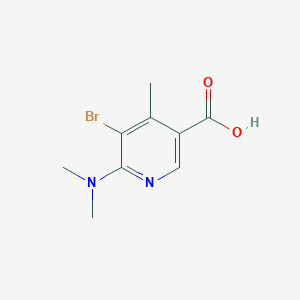

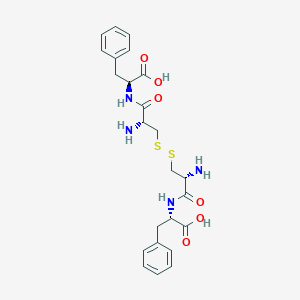
![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)
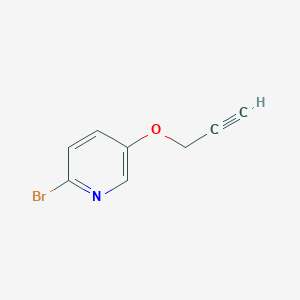
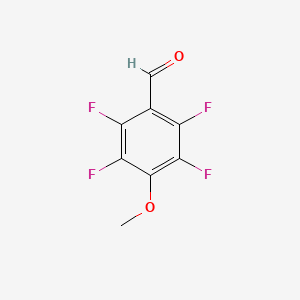
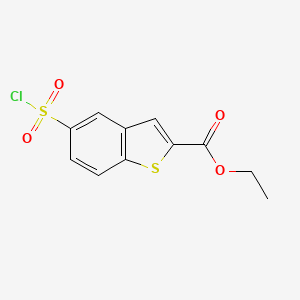
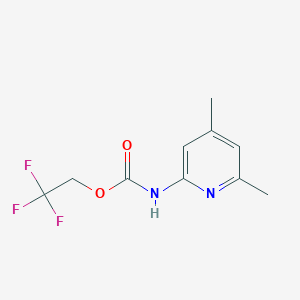

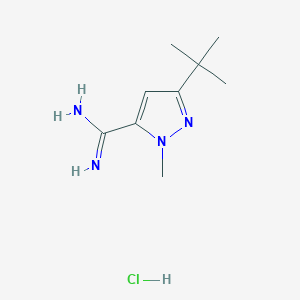
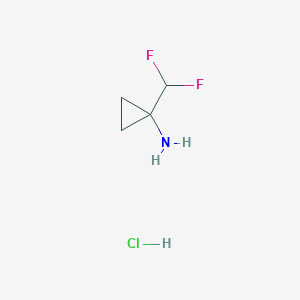

![{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol](/img/structure/B1446045.png)